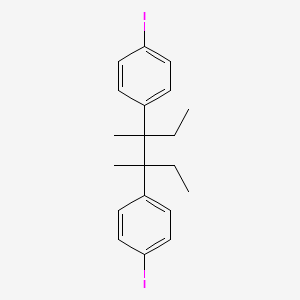
1,1'-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) is an organic compound characterized by the presence of two iodinated benzene rings connected through a 3,4-dimethylhexane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) typically involves the iodination of a precursor compound. One common method involves the reaction of 4-iodobenzene with 3,4-dimethylhexane under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.
Scientific Research Applications
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) involves its interaction with specific molecular targets. The iodine atoms in the compound can form bonds with other molecules, leading to various chemical and biological effects. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of iodine atoms.
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of iodine atoms.
Uniqueness: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) is unique due to the presence of iodine atoms, which impart distinct chemical properties and reactivity compared to its analogs with different halogen atoms. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Properties
CAS No. |
824401-01-6 |
|---|---|
Molecular Formula |
C20H24I2 |
Molecular Weight |
518.2 g/mol |
IUPAC Name |
1-iodo-4-[4-(4-iodophenyl)-3,4-dimethylhexan-3-yl]benzene |
InChI |
InChI=1S/C20H24I2/c1-5-19(3,15-7-11-17(21)12-8-15)20(4,6-2)16-9-13-18(22)14-10-16/h7-14H,5-6H2,1-4H3 |
InChI Key |
AGACHQKBQMDITF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)I)C(C)(CC)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
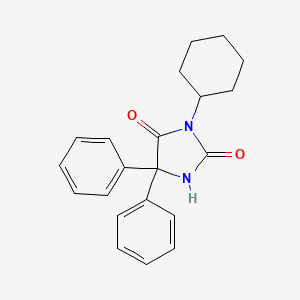
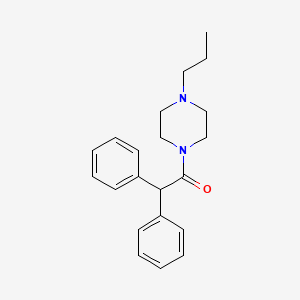
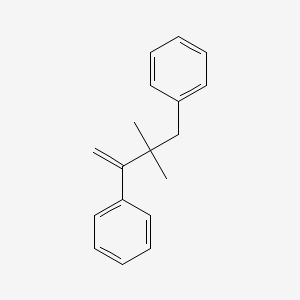
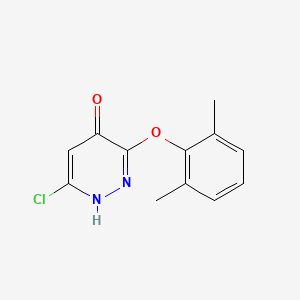
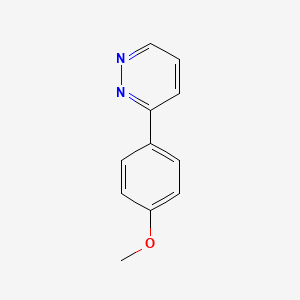
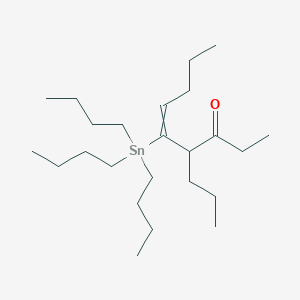
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
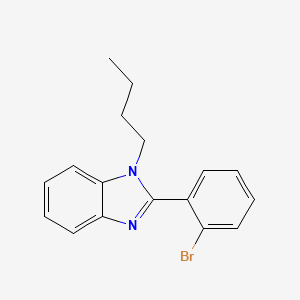
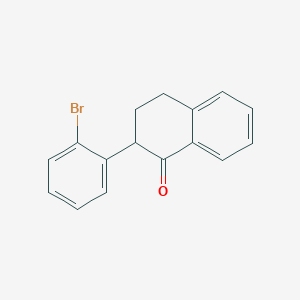
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
